
2-(2-Methyl-3-nitrophenyl)ethanol
Overview
Description
2-(2-Methyl-3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-methyl-3-nitrophenyl)ethanol, and how can purity be maximized?
- Methodology : The compound can be synthesized via reduction of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate using borane tetrahydrofuran (BH₃·THF), achieving 96% yield under controlled anhydrous conditions. Ethanol or methanol is recommended as a solvent to minimize side reactions. Post-synthesis purification via recrystallization (e.g., hexane or ethanol) ensures high purity .
- Key Considerations : Monitor reaction temperature (60–80°C) and pH to prevent nitro group reduction or ester hydrolysis.
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the aromatic proton environment (e.g., deshielded protons near nitro/methyl groups) and ethanol moiety (δ ~1.5–2.0 ppm for CH₂, δ ~4.8 ppm for OH).
- IR : Identify characteristic peaks for nitro (1520–1350 cm) and hydroxyl (3200–3600 cm) groups.
- MS : Confirm molecular ion [M+H] at m/z 196.1 (CHNO) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Avoid inhalation/contact (use fume hoods, gloves).
- Toxicological data are limited; treat as a potential irritant (similar to structurally related nitroaromatics, e.g., 1-(2-amino-6-nitrophenyl)ethanone) .
Advanced Research Questions
Q. How do substituent positions (methyl, nitro) influence the compound’s reactivity in organic transformations?
- Mechanistic Insights :
- The ortho-methyl group sterically hinders electrophilic substitution, directing reactions to the para position.
- The nitro group deactivates the ring but facilitates reduction to amines (e.g., catalytic hydrogenation with Pd/C) for pharmaceutical intermediates .
Q. What crystallographic tools are suitable for resolving structural ambiguities in derivatives of this compound?
- Tools & Workflow :
- SHELX : Refine crystal structures using SHELXL for small-molecule precision (e.g., hydrogen bonding networks) .
- ORTEP-3 : Visualize thermal ellipsoids and molecular geometry; critical for studying tautomerism (e.g., intramolecular proton transfer in Schiff base derivatives) .
Q. How can computational methods predict the compound’s biological interactions?
- DFT & Molecular Docking :
- Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Dock into enzyme active sites (e.g., alcohol dehydrogenase) to assess binding affinity; compare with experimental IC values .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for nitroaromatic derivatives?
- Data Reconciliation :
- Cross-validate NMR/IR with X-ray diffraction (e.g., confirm nitro group orientation in crystal lattice).
- For tautomeric mixtures (e.g., ), use variable-temperature NMR to observe equilibrium shifts .
Q. Comparative Analysis Table
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-methyl-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO3/c1-7-8(5-6-11)3-2-4-9(7)10(12)13/h2-4,11H,5-6H2,1H3 |
InChI Key |
LBOLDCCWPUYOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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